

FR901465: A Technical Guide to a Potent Spliceosome Inhibitor Targeting SF3b

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Compound of Interest

Compound Name: FR901465

Cat. No.: B1252163

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Introduction

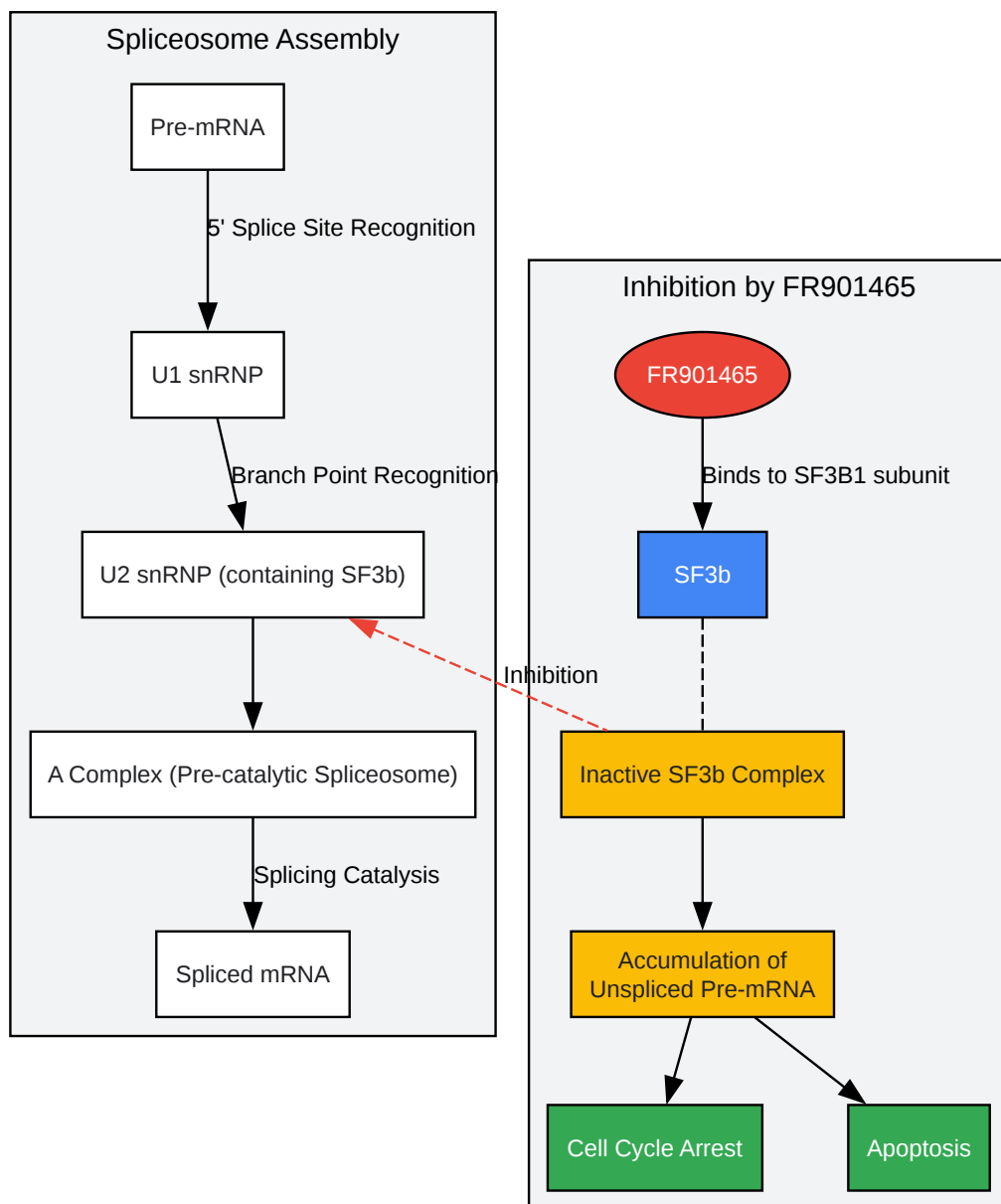
Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, catalyzed by a large ribonucleoprotein complex known as the spliceosome. The fidelity of this process is critical for normal cellular function, and its dysregulation is increasingly implicated in various diseases, including cancer. The splicing factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP), plays a crucial role in the recognition of the branch point sequence within the intron, an early and essential step in spliceosome assembly. Consequently, SF3b has emerged as a compelling therapeutic target. **FR901465** and its derivatives, such as spliceostatin A, are natural products that potently and specifically target the SF3b complex, leading to the inhibition of the splicing process. This technical guide provides an in-depth overview of **FR901465** as an SF3b-targeting spliceosome inhibitor, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental characterization.

Mechanism of Action

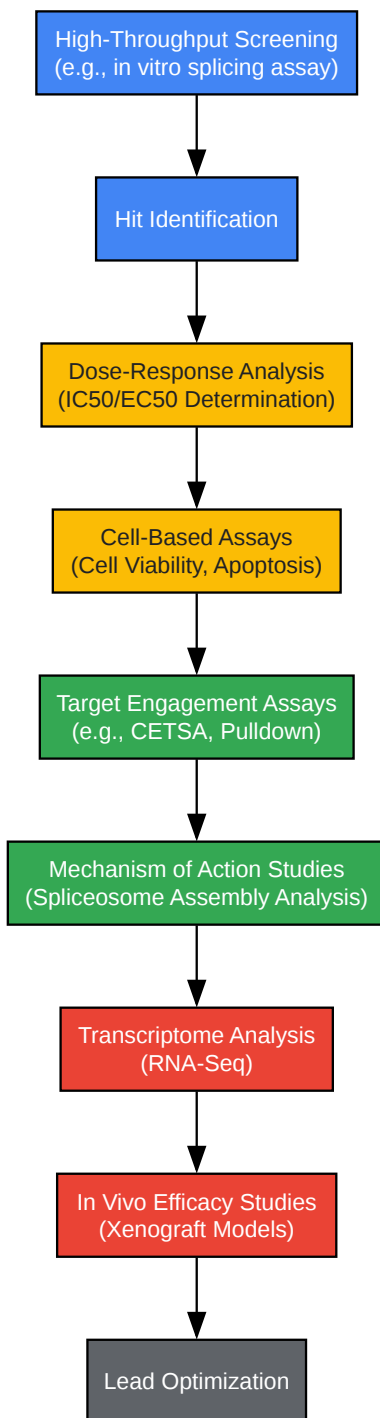
FR901465 and its analogs exert their biological activity by binding directly to the SF3B1 subunit of the SF3b complex. This interaction stabilizes the SF3b complex in an open conformation, preventing the conformational changes required for the stable association of the U2 snRNP with the pre-mRNA branch point. By locking SF3b in this inactive state, **FR901465** effectively stalls spliceosome assembly at an early stage, prior to the first catalytic step of splicing.^{[1][2][3]}

This inhibition leads to a global accumulation of unspliced pre-mRNAs in the nucleus.^{[4][5]} While the majority of these unprocessed transcripts are retained in the nucleus, a fraction can be exported to the cytoplasm and, in some cases, translated into aberrant proteins. The disruption of normal splicing ultimately triggers cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of targeting the spliceosome.

Mechanism of Action of FR901465



Experimental Workflow for SF3b Inhibitor Characterization

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